molecular formula C18H10O4 B3081427 Pyrene-1,6-dicarboxylic acid CAS No. 110299-23-5

Pyrene-1,6-dicarboxylic acid

Cat. No.: B3081427
CAS No.: 110299-23-5
M. Wt: 290.3 g/mol
InChI Key: IJDIPICFINEEDN-UHFFFAOYSA-N
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Description

Pyrene-1,6-dicarboxylic acid is a polycyclic aromatic hydrocarbon derivative with two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,6-dicarboxylic acid typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene-1,6-dimethyl with potassium permanganate in an alkaline medium. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrene-1,6-dicarboxylic anhydride.

    Reduction: Pyrene-1,6-dimethanol.

    Substitution: Bromopyrene derivatives.

Scientific Research Applications

Materials Science

1.1. Metal-Organic Frameworks (MOFs)
PDA serves as an essential building block in the synthesis of metal-organic frameworks. These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Recent studies have highlighted the use of pyrene-based ligands in MOF structures that exhibit remarkable luminescence properties and enhanced electron transfer efficiency due to strong π–π interactions with reactant molecules .

Table 1: Properties of Pyrene-Based MOFs

MOF StructureMetal CenterApplication Area
PDA-ZnZn(II)Gas adsorption
PDA-CdCd(II)Photocatalysis
PDA-MgMg(II)Heterogeneous catalysis

1.2. Organic Light Emitting Diodes (OLEDs)
PDA's optical properties have been exploited in OLED technology. The compound's ability to form excimers contributes to its use in light-emitting applications, where it can enhance the efficiency and brightness of devices . Its high fluorescence quantum yield and distinct emission characteristics make it an attractive candidate for next-generation OLED materials.

Electrochemical Applications

2.1. Energy Storage Systems
Research has demonstrated that functionalized pyrene derivatives, including PDA, can improve the performance of carbon-based electrodes in energy storage devices such as batteries and supercapacitors. The π–π stacking interactions between pyrene molecules and graphitic surfaces enhance charge storage capabilities while maintaining structural integrity during cycling .

Table 2: Electrochemical Performance of Pyrene Derivatives

CompoundCapacity (mAh/g)Cycle Stability (%)
Pure Pyrene15085
Pyrene-1-carboxylic acid17590
Pyrene-1,6-dicarboxylic acid20095

Biological Applications

3.1. Nucleic Acid Binding
PDA has been utilized in biological chemistry for its ability to bind nucleic acids selectively. This property is crucial in designing synthetic receptors that can interact with specific biomolecules, potentially leading to advancements in drug delivery systems and biosensors .

3.2. Environmental Applications
The degradation of pyrene compounds by microbial strains has been studied extensively, revealing that PDA can serve as a carbon source for certain bacteria. Understanding these degradation pathways is vital for bioremediation strategies aimed at cleaning up polycyclic aromatic hydrocarbon pollutants from the environment .

Case Studies

4.1. Synthesis and Utilization of Pyrene-Based MOFs
A notable case study involved the synthesis of a PDA-based MOF that exhibited exceptional luminescent properties when exposed to various guest molecules. This MOF was tested for its ability to selectively adsorb small organic pollutants from water, demonstrating significant potential for environmental applications.

4.2. Electrochemical Performance Evaluation
In another study, researchers evaluated the electrochemical performance of electrodes modified with PDA derivatives in lithium-ion batteries. The results showed enhanced capacity retention over extended cycling compared to conventional carbon electrodes, highlighting the effectiveness of PDA as an additive in energy storage technologies.

Mechanism of Action

The mechanism of action of pyrene-1,6-dicarboxylic acid involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecules and metal ions. The carboxylic acid groups play a crucial role in coordinating with metal ions, facilitating the formation of metal-organic frameworks and other supramolecular structures .

Comparison with Similar Compounds

Uniqueness: Pyrene-1,6-dicarboxylic acid is unique due to its specific substitution pattern on the pyrene ring, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .

Biological Activity

Pyrene-1,6-dicarboxylic acid (PDCA) is a polycyclic aromatic hydrocarbon derivative characterized by two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound exhibits unique photophysical and electronic properties, making it valuable in various scientific and industrial applications. This article reviews the biological activity of PDCA, focusing on its biochemical interactions, potential therapeutic applications, and mechanisms of action.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₀O₄
  • Molecular Weight: 298.26 g/mol

Synthesis:
PDCA can be synthesized through the oxidation of pyrene derivatives, typically using potassium permanganate in an alkaline medium. This method yields PDCA as the primary product, which can be further purified through crystallization techniques .

1. Enzymatic Interactions and Metabolism

Research indicates that PDCA plays a role in microbial degradation pathways. For instance, studies involving Mycobacterium species have shown that PDCA is a metabolite in the degradation of pyrene, with enzymes such as dioxygenase being crucial for its conversion . The degradation pathway involves several key metabolites, including pyrene-4,5-dione and phenanthrene-4,5-dicarboxylic acid, highlighting PDCA's significance in bioremediation processes .

2. Fluorescent Probes

PDCA is utilized as a fluorescent probe for studying biomolecular interactions. Its unique spectral properties allow it to bind to proteins and membranes, facilitating investigations into protein conformation and dynamics. For example, PDCA's interaction with α-synuclein has been studied to understand conformational changes induced by membrane binding . The fluorescence quantum yield increases significantly upon binding to lipid vesicles, indicating its potential as a tool for probing membrane-associated proteins .

3. Therapeutic Applications

Recent studies have explored the potential of PDCA in drug delivery systems due to its ability to form stable complexes with various biomolecules. The carboxylic acid groups enhance its solubility and facilitate interactions with drug molecules, making it a candidate for developing targeted therapies . Additionally, its application in metal-organic frameworks (MOFs) shows promise for creating advanced materials with biological relevance.

Case Studies

Case Study 1: Biodegradation Pathways
In a study focused on Mycobacterium sp. strain KMS, researchers identified the enzymatic pathways involved in pyrene degradation. PDCA was found to accumulate during this process, suggesting its role as an intermediate metabolite that could influence toxicity levels during bioremediation efforts .

Case Study 2: Protein Interaction Studies
A study investigating the interaction of PDCA with α-synuclein demonstrated significant changes in fluorescence properties upon binding to lipid membranes. This research provided insights into the structural dynamics of proteins in cellular environments and highlighted PDCA's utility as a fluorescent marker for studying protein conformations .

The biological activity of PDCA is largely attributed to its ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions facilitate the formation of stable complexes with metal ions and biomolecules, enhancing its utility in various applications:

  • Coordination Chemistry: The carboxylic acid groups enable coordination with metal ions, essential for synthesizing MOFs .
  • Fluorescent Behavior: The unique photophysical properties allow PDCA to serve as an effective fluorescent probe for biological studies .

Properties

IUPAC Name

pyrene-1,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDIPICFINEEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20763221
Record name Pyrene-1,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110299-23-5
Record name Pyrene-1,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyrene-1,6-dicarboxylic acid
Pyrene-1,6-dicarboxylic acid
Pyrene-1,6-dicarboxylic acid
Pyrene-1,6-dicarboxylic acid
Pyrene-1,6-dicarboxylic acid
Pyrene-1,6-dicarboxylic acid

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